Emixustat

Overview

Description

Emixustat is a novel visual cycle modulator that has garnered attention in the scientific community for its unique mechanism of action, primarily targeting the retinal pigment epithelium-specific 65 kDa protein isomerase. This action modulates the biosynthesis of visual chromophore, offering potential therapeutic benefits in conditions like age-related macular degeneration (AMD) (Kubota et al., 2014).

Synthesis Analysis

This compound's synthesis incorporates advanced chemical techniques to ensure its efficacy and stability. The focus on synthesizing molecules with specific physical, chemical, and biological properties highlights the interdisciplinary approach combining chemistry and biology to create compounds like this compound, which are challenging to achieve through chemical strategies alone (Wu & Schultz, 2009).

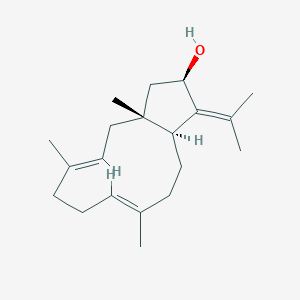

Molecular Structure Analysis

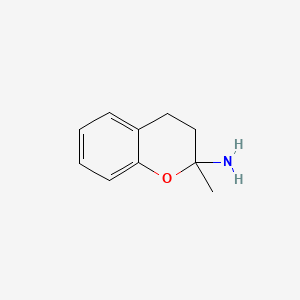

The molecular structure of this compound, characterized by its interaction with the visual cycle isomerase RPE65, underlies its mechanism of action. This interaction is crucial for its ability to modulate the visual cycle, providing a theoretical basis for its therapeutic effects. The structure-function relationship is a key area of study, with this compound demonstrating how specific molecular interactions can lead to desired biological outcomes (Zhang et al., 2015).

Chemical Reactions and Properties

This compound undergoes various chemical reactions that influence its pharmacokinetics and pharmacodynamics. The compound's interaction with biological molecules, such as the formation of Schiff base conjugates with all-trans-retinal, suggests a dual mechanism of action that includes retinal scavenging alongside RPE65 inhibition. This multifaceted interaction underscores the complexity of this compound's chemical properties and its therapeutic potential (Zhang et al., 2015).

Physical Properties Analysis

The physical properties of this compound, including its solubility, stability, and distribution, are critical for its effectiveness as a therapeutic agent. These properties are tailored through sophisticated synthesis processes to optimize this compound for oral administration and to ensure it reaches the target site within the eye in an active form. The study of these properties is essential for developing dosage forms that maximize drug delivery to the retina (Fitzsimmons et al., 2018).

Chemical Properties Analysis

The chemical properties of this compound, particularly its reactivity and interactions with biological targets, define its pharmacological profile. This compound's ability to modulate the visual cycle through specific chemical interactions makes it a promising candidate for treating retinal diseases. Understanding these interactions at a molecular level is crucial for further development and optimization of this compound for clinical use (Zhang et al., 2015).

Scientific Research Applications

Emixustat's Role in Age-Related Macular Degeneration (AMD)

This compound hydrochloride has been evaluated for its efficacy in reducing the rate of enlargement of geographic atrophy (GA) secondary to age-related macular degeneration (AMD). In a randomized clinical trial, this compound did not significantly reduce the growth rate of GA in subjects with AMD over 24 months of treatment. The study provided valuable insights into the natural history of GA and the baseline characteristics affecting its growth rate, contributing to the understanding of AMD progression Rosenfeld et al., 2018.

Pharmacokinetics and Safety Profile

The pharmacokinetics and safety profile of orally administered this compound were studied in healthy volunteers. This compound was found to be safe and well-tolerated when administered once daily for 14 days, with minimal systemic adverse events reported. This study supports the evaluation of this compound in subjects with geographic atrophy associated with dry AMD Kubota et al., 2014.

Mechanism of Action and Therapeutic Effects

Research has investigated the molecular pharmacodynamics of this compound, revealing its ability to inhibit the visual cycle isomerase RPE65 and its potential to act as a retinal scavenger. These dual modes of action may contribute to its therapeutic effects, especially in protecting against retinal phototoxicity, a key concern in various retinopathies Zhang et al., 2015.

This compound in Diabetic Retinopathy

A study evaluated the effects of this compound on pro-angiogenic and inflammatory cytokines in patients with proliferative diabetic retinopathy (PDR). While no statistically significant differences in cytokine levels were observed between the this compound and placebo groups, there were indications of reduced VEGF levels and favorable changes in retinal thickness and volume, suggesting potential therapeutic effects of this compound in diabetic retinopathy Kubota et al., 2020.

Metabolism and Clearance

The disposition, profiling, and identification of this compound and its metabolites in humans have been characterized, highlighting the drug's metabolic pathways and the role of oxidative deamination in its clearance. This research is crucial for understanding the pharmacokinetics of this compound and optimizing its therapeutic use Fitzsimmons et al., 2018.

Mechanism of Action

Target of Action

Emixustat primarily targets the retinal pigment epithelium-specific 65 kDa protein (RPE65) . RPE65 is a crucial enzyme in the visual cycle, which is the mechanism by which light energy is converted into electrical energy within the eye .

Mode of Action

This compound is a non-retinoid small molecule that inhibits RPE65 . It achieves this through direct active site binding . By inhibiting RPE65, this compound slows the regeneration of 11-cis-retinal and reduces the production of retinaldehyde condensation byproducts . It also acts as a retinal scavenger, forming Schiff base conjugates with all-trans-retinal .

Biochemical Pathways

The inhibition of RPE65 by this compound impacts the visual cycle. In the visual cycle, exposure to light causes 11-cis-retinal to isomerize to all-trans-retinal. The all-trans-retinal is then released from opsin, reduced to all-trans-retinol, and transported back to the RPE cells, where it is stored for recycling and future use . This compound slows this process, reducing the availability of 11-cis-retinal .

Pharmacokinetics

It reduces the production of visual chromophore (11-cis-retinal) in a dose-dependent and reversible manner . The rapid clearance of this compound presents challenges to maintaining concentrations in the eyes within a therapeutic window .

Result of Action

By depleting 11-cis-retinal and thus all-trans-retinal, this compound decreases the rate at which harmful molecules, such as toxic bis-retinoids like A2E, accumulate in the retinal pigment epithelium . This can help to prevent retinal degeneration .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, prolonged exposure to intense light, in combination with an unfavorable genetic background, can overwhelm the retinal reductase capacity of the visual cycle . This could potentially impact the efficacy of this compound.

Safety and Hazards

Future Directions

Emixustat is currently in Phase 3 trials for dry, age-related macular degeneration (AMD) . It is also being investigated as a potential therapy for proliferative diabetic retinopathy, diabetic macular edema, and Stargardt disease . The primary objective of the ongoing study is to determine if this compound reduces the rate of macular atrophy progression, in comparison to placebo, in subjects with Stargardt disease .

properties

IUPAC Name |

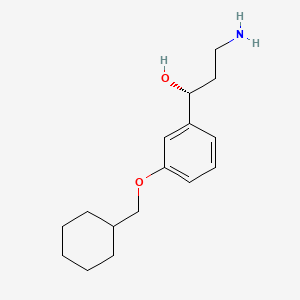

(1R)-3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c17-10-9-16(18)14-7-4-8-15(11-14)19-12-13-5-2-1-3-6-13/h4,7-8,11,13,16,18H,1-3,5-6,9-10,12,17H2/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIGGYYSZBWCGC-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=CC=CC(=C2)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)COC2=CC=CC(=C2)[C@@H](CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150665 | |

| Record name | Emixustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1141777-14-1 | |

| Record name | Emixustat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1141777-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emixustat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141777141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emixustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12608 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Emixustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMIXUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02DZ1HBF0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of emixustat?

A1: this compound functions as a potent and selective inhibitor of retinal pigment epithelium protein 65 (RPE65), the isomerase enzyme crucial for converting all-trans-retinol to 11-cis-retinol in the visual cycle. [, , ] This inhibition slows the regeneration of 11-cis-retinal, the chromophore vital for visual pigment function. []

Q2: How does this compound impact the visual cycle and what are the downstream consequences?

A2: By inhibiting RPE65, this compound effectively reduces the availability of 11-cis-retinal, thereby modulating the visual cycle. [, ] This leads to a decrease in the formation of toxic retinaldehyde condensation byproducts, like A2E, which accumulate in diseases like age-related macular degeneration (AMD). [, , ]

Q3: Does this compound solely act as an RPE65 inhibitor?

A3: While RPE65 inhibition is central to this compound's mechanism, research suggests an additional mode of action. this compound can directly interact with all-trans-retinal (atRAL) to form Schiff base conjugates, effectively acting as a retinal scavenger. [] This scavenging activity contributes to its protective effects against retinal degeneration, potentially exceeding the impact of sole RPE65 inhibition. [, ]

Q4: Are there differences in how this compound affects rod and cone photoreceptor function?

A4: Research using this compound in various animal models shows differential effects on rod and cone function. While this compound effectively suppresses the late phase of cone dark adaptation, reflecting RPE65-dependent regeneration, it leaves the initial rapid phase, driven by the intraretinal visual cycle, largely unaffected. [] This suggests alternative regeneration pathways for cones. Interestingly, even with prolonged this compound administration leading to substantial RPE65 inhibition, cone function is not entirely blocked in several models. [] This further supports the presence of RPE65-independent cone pigment regeneration mechanisms.

Q5: What is the molecular formula and weight of this compound hydrochloride?

A5: While this specific information is not explicitly detailed within the provided research, structural details can be found in the patents and supplementary data associated with these publications.

A5: These aspects are not directly addressed within the scope of the provided scientific research on this compound.

Q6: How do structural modifications to the this compound molecule impact its RPE65 inhibitory activity?

A6: Studies investigating SAR have revealed key structural elements influencing this compound's activity. Introducing an isopropyl group to the central phenyl ring significantly diminishes RPE65 inhibition, indicating this region's importance for target binding. [] Conversely, modifications to the terminal 6-membered ring that enhance interactions with RPE65 lead to increased inhibitory potency. [] This highlights the potential for fine-tuning this compound's pharmacodynamics through targeted structural changes.

Q7: What is known about this compound's metabolic stability and what strategies are being explored to address potential limitations?

A7: this compound exhibits rapid clearance from plasma, primarily through oxidative deamination of the critical hydroxypropylamine moiety. [, ] This metabolic pathway leads to the formation of several carboxylic acid metabolites, which quickly surpass this compound concentrations in plasma. [] To enhance its pharmacokinetic profile, researchers are exploring the incorporation of fluorine and deuterium atoms into the this compound structure. [] These substitutions aim to slow down metabolic transformations and prolong the drug's presence in the eye, potentially improving its therapeutic window. []

Q8: What are the primary routes of this compound absorption, distribution, metabolism, and excretion (ADME)?

A8: Following oral administration, this compound demonstrates rapid absorption, reaching peak plasma concentrations (Tmax) between 3 and 5 hours. [] It is primarily eliminated via metabolism, with minimal unchanged drug detected in excreta. [] The major metabolic pathway involves oxidative deamination of the hydroxypropylamine group, primarily mediated by the enzyme vascular adhesion protein-1 (VAP-1). [] This results in the formation of three main carboxylic acid metabolites: ACU-5124, ACU-5116, and ACU-5149. [] Urine serves as the primary route of excretion for this compound and its metabolites, accounting for over 90% of the administered dose within 24 hours. []

Q9: What is the duration of this compound's pharmacodynamic effect on rod photoreceptor sensitivity?

A9: this compound's inhibitory effect on rod photoreceptor sensitivity, assessed through electroretinography (ERG), appears dose-dependent and reversible. [] In a Phase II clinical trial, suppression of rod function reached a plateau around day 14 of treatment and returned to baseline levels within 7 to 14 days after drug discontinuation. [] This reversibility suggests that this compound's effects on the visual cycle are not permanent and subside upon drug clearance.

Q10: What preclinical models have been used to investigate this compound's efficacy in retinal diseases?

A10: this compound's therapeutic potential has been explored in various animal models, including:

- Albino mice exposed to intense light: this compound demonstrated a protective effect against light-induced photoreceptor cell death, with higher doses (1-3 mg/kg) offering near-complete protection. []

- Abca4-/- mice: This model mimics aspects of Stargardt disease, characterized by excessive lipofuscin accumulation. Chronic this compound treatment significantly reduced lipofuscin autofluorescence and A2E levels. []

- Retinopathy of prematurity rodent model: this compound treatment during ischemic injury and reperfusion led to a notable reduction in retinal neovascularization, a hallmark of the disease. []

Q11: What clinical trials have been conducted to evaluate this compound's efficacy in humans?

A11: Several clinical trials have investigated this compound's potential in treating retinal diseases, including:

- Phase II trial in geographic atrophy (GA) associated with dry AMD: This study examined the safety, tolerability, and pharmacodynamics of this compound in individuals with GA. [] While the trial confirmed this compound's effect on rod function, its impact on disease progression or visual acuity requires further investigation. [, ]

- Phase III trial in Stargardt disease-associated macular atrophy (SeaSTAR Study): Based on promising pharmacodynamic data in a Phase II trial involving individuals with Stargardt disease, a larger Phase III study (SeaSTAR) is underway to assess this compound's long-term efficacy and safety in this patient population. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 3-[(4E)-4-[(2E,4Z)-4-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-buten-1-ylidene]-1(4H)-quinolinyl]-1-propanesulfonate](/img/structure/B1264459.png)

![Benzo[e]indolium](/img/structure/B1264472.png)